2'-Amino-2'-deoxycytidine
Overview
Description
“2’-Amino-2’-deoxycytidine” is a purine nucleoside analogue . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .
Synthesis Analysis
The synthesis of 2’-Amino-2’-deoxycytidine and its derivatives involves various methods including but not limited to the mercuri procedure, fusion reaction, and Vorbrüggen glycosylation . A solution of 0.80 g of 9 (1.05 mmol, 1 eq.) dissolved in 10 ml of THF was treated with 0.62 ml of 50% hydrazine solution in water (10.50 mmol, 10 eq.) and the reaction mixture was stirred at RT for 1 h .
Molecular Structure Analysis
The molecular structure of 2’-Amino-2’-deoxycytidine is characterized by a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 . The conformation at the glycosylic bond is anti, with χ = 173.4 (2)°, and the sugar residue adopts an almost symmetrical C2’-endo-C3’-exo twist (23T; S-type), with P = 179.7° .
Chemical Reactions Analysis
Purine nucleoside analogs, such as 2’-Amino-2’-deoxycytidine, have broad antitumor activity targeting indolent lymphoid malignancies. The mechanisms in this process rely on inhibition of DNA synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Amino-2’-deoxycytidine are characterized by its molecular structure, which consists of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 .
Scientific Research Applications
Thermal Stability and Chemical Reactivity : A study by Aurup et al. (1994) explored the thermal stabilities of oligonucleotides containing 2'-amino-2'-deoxycytidines. They found that the presence of 2'-aminonucleoside destabilizes duplexes in both RNA and DNA contexts. Additionally, the reactivity of oligonucleotides with 2'-aminonucleoside was utilized for incorporating rhodamine, demonstrating the potential for chemical modifications in nucleic acid research (Aurup et al., 1994).
Synthesis and Incorporation by DNA Polymerase : Roychowdhury et al. (2004) reported the synthesis of 2'-deoxycytidine nucleosides with amino and thiol groups, which were successfully incorporated into oligonucleotides by Vent (exo(-)) DNA polymerase. This shows the utility of these modified nucleosides in molecular biology, particularly in the amplification of oligonucleotides containing functionalized cytidine derivatives (Roychowdhury et al., 2004).
DNA Methylation and Mutagenicity : Jackson-Grusby et al. (1997) investigated the mutagenicity of 5-aza-2'-deoxycytidine, which is a cytosine analog used in reactivating genes silenced by DNA methylation. They discovered that mutations induced by this compound were predominantly at CpG dinucleotides, highlighting its role in DNA methyltransferase-mediated mutagenesis (Jackson-Grusby et al., 1997).
Fluorescence in Hybridization-Sensitive Probes : A study by Ikeda et al. (2009) developed a 2'-deoxycytidine derivative modified with thiazole orange dyes for use in hybridization-sensitive fluorescence probes. This work is significant in the field of bioanalytics and diagnostics, showing how chemical modifications of nucleotides can lead to advances in probe design (Ikeda et al., 2009).
Role in DNA Polymerization and Resistance Mechanisms : The synthesis and evaluation of 2'-azido- and 2'-amino-2'-deoxycytidine as potential substrates for DNA polymerization by HIV-1 reverse transcriptase were studied by Zlatev et al. (2009). Their research helps understand how these analogues interact with viral enzymes, contributing to the development of antiviral drugs (Zlatev et al., 2009).
Safety And Hazards
Future Directions
A new technique for the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells has been described . This technique provides the possibility to address the aggregated impact of cytidine transporters, CDD, dCMP deaminase, and deoxycytidine kinase on EdC metabolism . Using this technique, a quick and cheap method for the identification of cell lines exhibiting a lack of CDD activity has been developed .
properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c10-5-1-2-13(9(16)12-5)8-6(11)7(15)4(3-14)17-8/h1-2,4,6-8,14-15H,3,11H2,(H2,10,12,16)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECRKKQKJNKYNF-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424316 | |
Record name | 2'-Amino-2'-deoxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Amino-2'-deoxycytidine | |
CAS RN |
26889-42-9 | |
Record name | 2'-Amino-2'-deoxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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